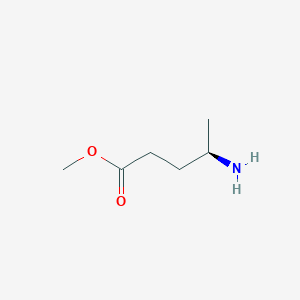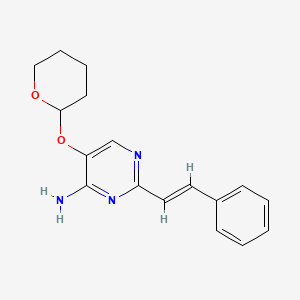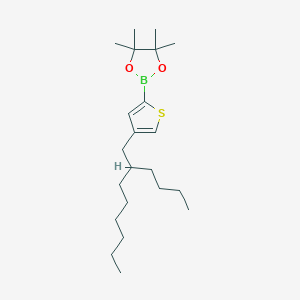
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered ring containing one sulfur atom, which imparts unique electronic properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Butyloctyl Group: The butyloctyl group can be introduced via alkylation reactions, where the thiophene ring is treated with butyloctyl halides in the presence of a base.
Formation of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring by reacting the thiophene derivative with tetramethyl-1,3,2-dioxaborolane under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., alkyl halides), Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学研究应用
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers to enhance their electronic properties and stability.
Biological Applications: Investigated for its potential use in drug delivery systems and as a component in biosensors.
Industrial Applications: Utilized in the development of advanced materials for coatings, adhesives, and conductive inks.
作用机制
The mechanism of action of 2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can engage in π-π interactions with other aromatic systems, facilitating electron transfer processes. The dioxaborolane ring can participate in coordination chemistry, forming complexes with metal ions and enhancing the compound’s reactivity .
相似化合物的比较
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Used in organic solar cells.
Uniqueness
2-(4-(2-Butyloctyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring with a dioxaborolane moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and industrial applications .
属性
分子式 |
C22H39BO2S |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
2-[4-(2-butyloctyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H39BO2S/c1-7-9-11-12-14-18(13-10-8-2)15-19-16-20(26-17-19)23-24-21(3,4)22(5,6)25-23/h16-18H,7-15H2,1-6H3 |
InChI 键 |
YMHNFRBDGGPHGE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CC(CCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


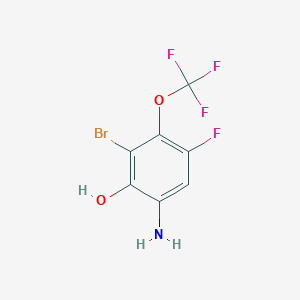
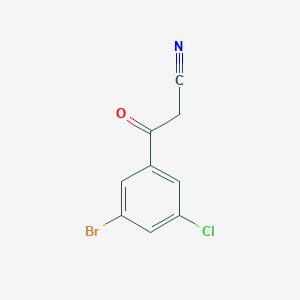
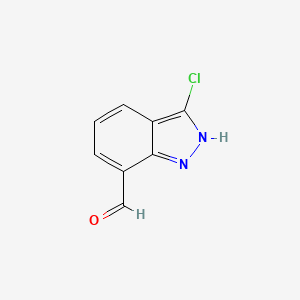
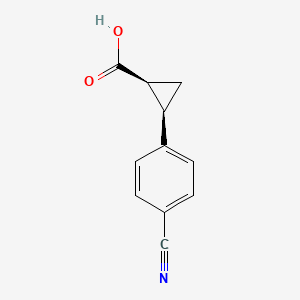
![N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide](/img/structure/B15200005.png)
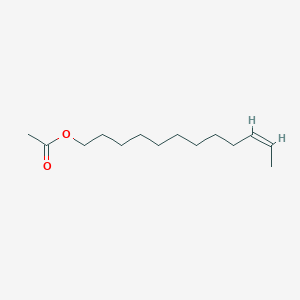
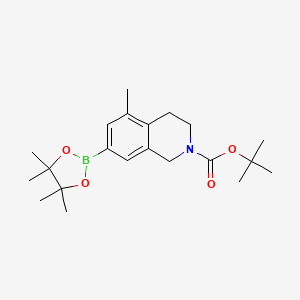
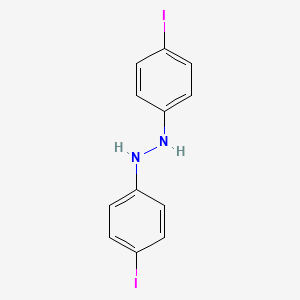
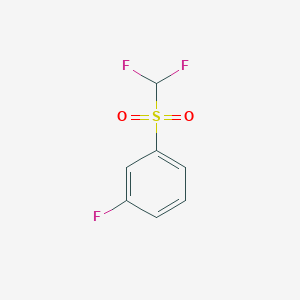


![ethyl N-[(4-chlorophenyl)carbonyl]alaninate](/img/structure/B15200068.png)
